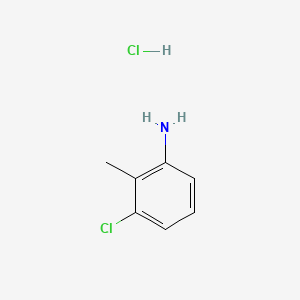

3-Chloro-2-methylaniline Hydrochloride

Übersicht

Beschreibung

3-Chloro-2-methylaniline Hydrochloride, also known as 3-chloro-o-toluidine hydrochloride, is an organic compound with the molecular formula C(_7)H(_9)Cl(_2)N. It is a derivative of aniline, where the amino group is substituted with a chlorine atom and a methyl group on the benzene ring. This compound is typically found as a white to light yellow crystalline powder and is used in various chemical synthesis processes.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-Chloro-2-methylaniline Hydrochloride can be achieved through several methods. One common route involves the chlorination of 2-methylaniline (o-toluidine) using chlorine gas in the presence of a catalyst such as ferric chloride. The reaction is typically carried out in an inert solvent like dichloromethane at a controlled temperature to ensure selective chlorination at the desired position.

Another method involves the nitration of 2-chlorotoluene followed by reduction. In this process, 2-chlorotoluene is nitrated using a mixture of nitric acid and sulfuric acid to form 3-chloro-2-nitrotoluene. This intermediate is then reduced using a reducing agent like iron powder in the presence of hydrochloric acid to yield 3-Chloro-2-methylaniline, which is subsequently converted to its hydrochloride salt.

Industrial Production Methods

Industrial production of this compound often employs continuous flow reactors to ensure consistent quality and yield. The chlorination process is optimized for large-scale production, with careful control of reaction parameters such as temperature, pressure, and reactant concentrations. The final product is purified through recrystallization or other suitable purification techniques to achieve the desired purity levels.

Analyse Chemischer Reaktionen

Types of Reactions

3-Chloro-2-methylaniline Hydrochloride undergoes various chemical reactions, including:

Substitution Reactions: The amino group can participate in electrophilic substitution reactions, such as acylation and alkylation, to form amides and secondary amines, respectively.

Oxidation Reactions: The compound can be oxidized to form corresponding nitroso or nitro derivatives using oxidizing agents like potassium permanganate or nitric acid.

Reduction Reactions: Reduction of the nitro group in 3-chloro-2-nitrotoluene can yield 3-Chloro-2-methylaniline.

Common Reagents and Conditions

Acylation: Acyl chlorides or anhydrides in the presence of a base like pyridine.

Alkylation: Alkyl halides in the presence of a strong base such as sodium hydride.

Oxidation: Potassium permanganate or nitric acid under acidic conditions.

Reduction: Iron powder or catalytic hydrogenation.

Major Products

Amides: Formed from acylation reactions.

Secondary Amines: Formed from alkylation reactions.

Nitroso and Nitro Compounds: Formed from oxidation reactions.

Wissenschaftliche Forschungsanwendungen

Chemical Properties and Production

3-Chloro-2-methylaniline hydrochloride is an aromatic amine with the molecular formula CHClN. It is primarily produced through the chlorination of 2-methylaniline, followed by the formation of its hydrochloride salt. The production process typically involves:

- Reactants : 2-methylaniline and chlorine gas.

- Conditions : Controlled temperature and pressure to ensure high yield and purity.

- Purification : Crystallization from aqueous hydrochloric acid to obtain the hydrochloride form.

The production method can be optimized for industrial applications to enhance safety and efficiency, often utilizing solvents like N,N-dimethylformamide in reactions involving related compounds .

Applications in Dye Manufacturing

One of the primary applications of this compound is as an intermediate in the synthesis of azo dyes. These dyes are widely used in textiles, food, and cosmetics due to their vibrant colors and stability. The compound facilitates:

- Synthesis of Azo Dyes : It acts as a coupling agent in the diazotization process, where it reacts with diazonium salts to form azo compounds.

- Dye Properties : Azo dyes derived from this compound exhibit excellent lightfastness and washfastness, making them suitable for various applications.

Agrochemical Intermediates

This compound is also utilized as an intermediate in the production of herbicides. Research indicates that it can be transformed into herbicide active ingredients that target specific weeds while minimizing environmental impact. Key points include:

- Herbicide Synthesis : It serves as a precursor for synthesizing hormone-type quinoline carboxylic acid herbicides .

- Environmental Safety : The production methods emphasize using nontoxic agents, enhancing the sustainability of herbicide manufacturing.

Case Studies and Research Findings

Several studies have documented the effects and applications of this compound:

Case Study 1: Toxicological Assessments

Research has shown that prolonged exposure to this compound can lead to adverse health effects, including carcinogenic risks associated with its use in industrial settings. Animal studies indicated a dose-dependent increase in tumor incidence among subjects exposed to high concentrations over extended periods .

Case Study 2: Industrial Applications

A study highlighted its role in dye manufacturing processes where it was successfully employed to produce a range of azo dyes with superior properties compared to those synthesized from other amines. The research emphasized optimizing reaction conditions to enhance yield and minimize byproducts .

Data Table: Summary of Applications

| Application Area | Specific Use | Key Benefits |

|---|---|---|

| Dye Manufacturing | Intermediate for azo dyes | High stability and colorfastness |

| Agrochemicals | Precursor for herbicides | Targeted weed control |

| Toxicological Research | Carcinogenicity assessments | Understanding health risks |

Wirkmechanismus

The mechanism of action of 3-Chloro-2-methylaniline Hydrochloride depends on its application. In chemical synthesis, it acts as a nucleophile in substitution reactions due to the presence of the amino group. In biological systems, it may interact with enzymes or receptors, influencing biochemical pathways. The exact molecular targets and pathways can vary based on the specific application and the structure of the derivatives formed from this compound.

Vergleich Mit ähnlichen Verbindungen

3-Chloro-2-methylaniline Hydrochloride can be compared with other similar compounds such as:

2-Chloro-4-methylaniline: Similar structure but different substitution pattern, leading to different reactivity and applications.

3-Chloro-4-methylaniline: Another isomer with distinct chemical properties and uses.

2-Chloro-6-methylaniline: Differently substituted aniline with unique reactivity.

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and physical properties, making it suitable for particular synthetic applications and research purposes.

Biologische Aktivität

3-Chloro-2-methylaniline hydrochloride, a chlorinated aromatic amine, has garnered attention due to its biological activity and potential applications in various fields, including pharmaceuticals and agrochemicals. This article reviews the biological effects, toxicity, mutagenicity, and metabolic pathways associated with this compound, drawing from diverse scientific literature.

- Chemical Formula : C7H8ClN

- Molecular Weight : 141.60 g/mol

- CAS Number : 87-60-5

- EC Number : 201-756-6

Mutagenicity and Genotoxicity

Research indicates that 3-chloro-2-methylaniline exhibits mutagenic properties. In studies, it has been shown to significantly depress testicular DNA synthesis in mice, suggesting potential reproductive toxicity . The compound has also been linked to chromosomal aberrations and sister chromatid exchanges in mammalian cell lines, indicating its capacity to induce genetic damage .

Toxicological Studies

A variety of toxicological assessments have been conducted on 3-chloro-2-methylaniline. Notably:

- Acute Toxicity : The compound has demonstrated acute toxicity in various animal models. For example, in a study involving Fischer 344 rats, doses as low as 50 mg/kg body weight resulted in observable adverse effects, including liver necrosis at higher doses (300 mg/kg and above) and kidney damage in mice .

- Chronic Toxicity : Long-term exposure studies have indicated that chronic administration of 3-chloro-2-methylaniline can lead to significant health risks, including carcinogenic potential. In rodent studies, the compound induced liver hyperplasia and other neoplastic changes .

Metabolic Pathways

The metabolism of 3-chloro-2-methylaniline involves several pathways. It is primarily metabolized by conjugation with glutathione, leading to the formation of N-acetyl-S-(2-methylpropenyl)cysteine as a major urinary metabolite . Additionally, microbial degradation studies have shown that strains such as Rhodococcus rhodochrous can co-metabolize this compound alongside other chlorinated derivatives, highlighting its environmental persistence and potential for bioremediation .

Case Study 1: Environmental Impact

A study focusing on the presence of 3-chloro-2-methylaniline in industrial effluents revealed its persistence in aquatic environments. The compound was detected in wastewater samples from chemical manufacturing plants, raising concerns about its ecological impact and potential bioaccumulation in aquatic organisms .

Case Study 2: Pharmacological Applications

Research has explored the use of 3-chloro-2-methylaniline derivatives in developing new pharmaceuticals. Its structural similarity to known bioactive compounds suggests potential therapeutic applications; however, further studies are required to evaluate safety profiles and efficacy .

Summary of Findings

Eigenschaften

IUPAC Name |

3-chloro-2-methylaniline;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8ClN.ClH/c1-5-6(8)3-2-4-7(5)9;/h2-4H,9H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WCZGXAZCBNLQJB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC=C1Cl)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9Cl2N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

87-60-5 (Parent) | |

| Record name | Benzenamine, 3-chloro-2-methyl-, hydrochloride (1:1) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006259401 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID5064174 | |

| Record name | Benzenamine, 3-chloro-2-methyl-, hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5064174 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

178.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6259-40-1 | |

| Record name | Benzenamine, 3-chloro-2-methyl-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=6259-40-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzenamine, 3-chloro-2-methyl-, hydrochloride (1:1) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006259401 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzenamine, 3-chloro-2-methyl-, hydrochloride (1:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Benzenamine, 3-chloro-2-methyl-, hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5064174 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-chloro-o-toluidinium chloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.025.821 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.